molecular formula C3H3Cl2NO B14644725 Formamide, N-(2,2-dichloroethenyl)- CAS No. 52831-81-9

Formamide, N-(2,2-dichloroethenyl)-

Cat. No.: B14644725
CAS No.: 52831-81-9
M. Wt: 139.96 g/mol
InChI Key: MJWLULKUBGZMDV-UHFFFAOYSA-N
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Description

Formamide, N-(2,2-dichloroethenyl)- is an amide derivative of formic acid (HCONH₂) with a 2,2-dichloroethenyl substituent attached to the nitrogen atom. The dichloroethenyl moiety is a common feature in insecticides (e.g., pyrethroids) and metabolites, indicating its role in enhancing chemical stability and reactivity .

Properties

CAS No.

52831-81-9

Molecular Formula

C3H3Cl2NO

Molecular Weight

139.96 g/mol

IUPAC Name

N-(2,2-dichloroethenyl)formamide

InChI

InChI=1S/C3H3Cl2NO/c4-3(5)1-6-2-7/h1-2H,(H,6,7)

InChI Key

MJWLULKUBGZMDV-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)NC=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method involves the displacement of a halide atom from a dichloroethenyl halide (e.g., 2,2-dichloroethenyl chloride, Cl₂C=CH₂Cl) by the nitrogen atom of formamide. The reaction proceeds via an Sₙ2 mechanism in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen halide.

Representative Protocol :

  • Reactants : 2,2-Dichloroethenyl chloride (1.2 equiv), formamide (1.0 equiv), pyridine (2.0 equiv)
  • Solvent : Chloroform or dichloromethane
  • Temperature : 60–70°C, reflux
  • Time : 4–6 hours
  • Yield : 78–85%

The base enhances nucleophilicity of formamide’s nitrogen while scavenging HCl. Polar aprotic solvents like dimethylformamide (DMF) may also be employed to accelerate reactivity.

Amidation via Dichloroethenyl Acid Chlorides

Synthesis of Dichloroethenyl Acid Chlorides

Dichloroethenyl-containing carboxylic acids (e.g., 3-(2,2-dichloroethenyl)propanoic acid) are converted to acid chlorides using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The acid chloride intermediate reacts with formamide to yield the target compound.

Stepwise Procedure :

  • Acid Chloride Formation :
    • Carboxylic acid (1.0 equiv) is treated with SOCl₂ (1.5 equiv) at 65°C for 2 hours under nitrogen.
    • Excess SOCl₂ is removed via distillation or vacuum stripping.
  • Amidation :
    • Acid chloride (1.0 equiv) is added dropwise to formamide (1.2 equiv) in chloroform at 0°C.
    • The mixture is stirred for 3 hours at ambient temperature, followed by washing with NaHCO₃ and water.
    • Yield : 70–78%

This method is scalable and benefits from the stability of acid chloride intermediates.

Condensation Reactions Under Dehydrating Conditions

Dehydration of Formamide-Dichloroethenyl Alcohol Adducts

Formamide reacts with 2,2-dichloroethenyl alcohols (e.g., Cl₂C=CH₂OH) in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid. The reaction eliminates water to form the N-(2,2-dichloroethenyl) derivative.

Optimized Parameters :

  • Molar Ratio : Formamide:dichloroethenyl alcohol = 1:1.1
  • Catalyst : POCl₃ (0.1 equiv)
  • Temperature : 80–90°C
  • Time : 5–8 hours
  • Yield : 65–72%

Side products include oligomers, which are minimized by maintaining stoichiometric excess of formamide.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield (%) Scalability
Nucleophilic Substitution High purity, minimal byproducts Requires toxic dichloroethenyl halides 78–85 Industrial-scale
Amidation Utilizes stable intermediates Multi-step synthesis 70–78 Pilot-scale
Condensation Single-step reaction Lower yields due to side reactions 65–72 Laboratory-scale

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance heat transfer and reaction control. For nucleophilic substitution:

  • Residence Time : 30–45 minutes
  • Pressure : 3–5 bar
  • Throughput : 50–100 kg/day

Purification Techniques

  • Distillation : Effective for separating unreacted formamide (bp 210°C) from the product (bp 120–130°C under reduced pressure).
  • Crystallization : Achieves >99% purity using hexane/ethyl acetate mixtures.

Challenges and Mitigation Strategies

Toxicity Management

Formamide and dichloroethenyl compounds require strict exposure controls:

  • Ventilation : Local exhaust systems in reactor zones.
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves and respirators.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The 2,2-dichloroethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

    Oxidation: Oxides and chlorinated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted formamides with different functional groups.

Scientific Research Applications

Formamide, N-(2,2-dichloroethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Formamide, N-(2,2-dichloroethenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The pathways involved include enzyme inhibition and protein modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Formamide Derivatives with Varied Substituents

N-(4-Methylphenyl)formamide
  • Structure : A formamide derivative with a para-methylphenyl group on the nitrogen.
  • Properties : Exhibits phase transitions under thermal stress, studied for dielectric behavior .
  • Key Difference : The aromatic substituent contrasts with the aliphatic, halogenated dichloroethenyl group in the target compound.
N-(2-Chlorophenyl)formamide
  • Structure : Features a chlorophenyl substituent.
  • Applications : Used in crystal structure studies to analyze hydrogen bonding and molecular packing .
N-(2-Chloropentyl)-N-(phenylmethyl)formamide
  • Structure : Combines chloropentyl and benzyl groups.
  • Molecular Formula: C₁₃H₁₈ClNO.
  • Relevance : Highlights the impact of bulky substituents on steric hindrance and solubility .

Compounds with 2,2-Dichloroethenyl Functional Groups

Cypermethrin and Cyfluthrin (Pyrethroids)
  • Structure : Cyclopropanecarboxylate esters with 3-(2,2-dichloroethenyl) groups.
  • Applications : Broad-spectrum insecticides targeting sodium channels in pests .
  • Comparison : While the dichloroethenyl group enhances insecticidal activity, the ester linkage in pyrethroids differs from the amide bond in the target compound, affecting hydrolysis rates and environmental persistence.
N-Acetyl-S-(2,2-Dichloroethenyl)-L-Cysteine
  • Structure : A cysteine metabolite with the dichloroethenyl group bonded to sulfur.
  • Molecular Formula: C₇H₉Cl₂NO₃S.
  • Role : Detoxification intermediate in metabolic pathways, emphasizing the group’s reactivity in biological systems .
3-(2,2-Dichloroethenyl)-N-(1-Hydroxy-2-oxo-2-phenylethyl)-2,2-dimethylcyclopropanecarboxamide
  • Structure : Cyclopropane-containing amide with dichloroethenyl and phenylethyl substituents.
  • Molecular Formula: C₁₆H₁₇Cl₂NO₃.
  • Relevance : Demonstrates the versatility of dichloroethenyl in enhancing ligand-receptor interactions .

Structural and Functional Analysis

Molecular Data Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
Formamide, N-(2,2-dichloroethenyl)- (Hypothetical) C₃H₅Cl₂NO* ~158.98 Formamide + dichloroethenyl Research interest in bioactivity
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 Formamide + methylphenyl Phase transition studies
Cypermethrin C₂₂H₁₉Cl₂NO₃ 416.29 Ester + dichloroethenyl Insecticide
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine C₇H₉Cl₂NO₃S 258.12 Cysteine + dichloroethenyl Detoxification metabolite

*Estimated based on structural analogs.

Key Trends

  • Electrophilicity : The dichloroethenyl group increases electrophilic character, enhancing reactivity in nucleophilic environments (e.g., enzyme binding sites) .
  • Stability : Amide derivatives generally exhibit higher hydrolytic stability compared to esters (e.g., pyrethroids), influencing environmental persistence .
  • Bioactivity : Dichloroethenyl-containing compounds often target neurological pathways (e.g., sodium channels in pyrethroids) or metabolic enzymes .

Q & A

Q. What established synthetic routes are available for Formamide, N-(2,2-dichloroethenyl)-, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N,N-Diallyl-2,2-dichloroacetamide (Dichlormid) are synthesized via amidation of dichloroacetyl chloride with amines . To optimize yields:
  • Use anhydrous conditions to minimize hydrolysis by-products.
  • Employ catalysts like DMAP or triethylamine to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC (refer to protocols in ).
  • Data Table : Example reaction conditions from analogous syntheses:
SubstrateCatalystSolventYield (%)Reference
Dichloroacetyl chloride + AmineTriethylamineDCM75–85

Q. What analytical techniques are most reliable for characterizing Formamide, N-(2,2-dichloroethenyl)- and verifying purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm structural integrity (e.g., vinyl chloride protons at δ 5.5–6.5 ppm ).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ peaks).
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) for purity assessment .
  • Cross-reference spectral data with NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of Formamide, N-(2,2-dichloroethenyl)- under environmental conditions?

  • Methodological Answer :
  • Multi-Analyte Tracking : Use LC-MS/MS or GC-ECD to monitor degradation by-products (e.g., dichloroethylene or formic acid derivatives).
  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H labels to trace bond cleavage mechanisms .
  • Statistical Validation : Apply ANOVA or PCA to reconcile discrepancies in degradation rates across studies .
  • Case Study : Similar contradictions in alachlor degradation were resolved by isolating hydrolytic vs. photolytic pathways .

Q. What computational models are suitable for predicting the reactivity of Formamide, N-(2,2-dichloroethenyl)- in novel chemical environments?

  • Methodological Answer :
  • DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., electrophilic vinyl chloride groups).
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., water vs. DMF) .
  • QSPR Models : Corrogate experimental data (e.g., logP, pKa) with reactivity indices .
  • Validate predictions against experimental kinetic studies (e.g., Arrhenius plots for hydrolysis rates ).

Q. How can factorial design improve experimental efficiency in studying synergistic effects of Formamide, N-(2,2-dichloroethenyl)- with co-pollutants?

  • Methodological Answer :
  • Full Factorial Design : Test variables like pH, temperature, and co-pollutant concentration (e.g., 23^3 design = 8 experiments).
  • Response Surface Methodology (RSM) : Optimize interaction terms (e.g., pH × temperature effects on degradation).
  • Case Example : Pre-test/post-test control group designs (as in ) reduce confounding variables.

Theoretical and Interdisciplinary Questions

Q. What conceptual frameworks guide mechanistic studies of Formamide, N-(2,2-dichloroethenyl)- in ecotoxicology?

  • Methodological Answer :
  • QSAR Models : Link molecular descriptors (e.g., topological polar surface area) to bioaccumulation potential .
  • Ecotoxicological Theory : Apply the "Weight of Evidence" (WoE) framework to integrate lab and field data .
  • Case Study : Hofstede’s theoretical framework (adapted from ) can contextualize environmental risk assessments.

Q. How can researchers integrate spectral data with machine learning to predict novel applications of Formamide, N-(2,2-dichloroethenyl)-?

  • Methodological Answer :
  • Data Fusion : Combine NMR, IR, and MS datasets into a unified database (e.g., NIST ).
  • Neural Networks : Train models on existing acetamide derivatives to predict properties like solubility or toxicity .
  • Validation : Cross-check predictions with experimental assays (e.g., microbial toxicity tests ).

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